N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline
Description
International Union of Pure and Applied Chemistry Nomenclature Conventions for Polyfunctional Aromatic Amines
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for polyfunctional compounds containing multiple functional groups. In polyfunctional organic molecules, one functional group is selected as the principal functional group while all other functional groups are treated as substituents according to a specific priority hierarchy. The nomenclature system requires identification of four essential components: suffix, parent structure, prefixes, and locants, which must be expressed in accordance with functional group precedence rules.
Aromatic amines, particularly aniline derivatives, are classified as primary, secondary, or tertiary based on the number of organic substituents directly attached to the nitrogen atom. The compound under investigation represents a secondary aromatic amine where the nitrogen atom is bonded to both an aromatic ring and an alkyl substituent. The aniline framework serves as the parent structure, with the amino group (-NH2) functioning as the principal functional group. The International Union of Pure and Applied Chemistry system designates amine functions as substituents on the largest alkyl group, with the simple amino group found in primary amines constituting the foundational nomenclature element.
The nomenclature complexity increases significantly when multiple functional groups are present within the same molecular structure. The priority table establishes carboxylic acids at the highest priority level, followed by sulfonic acids, esters, acid chlorides, acid amides, nitriles, aldehydes, ketones, alcohols, phenols, thiols, amines, ethers, alkenes, and alkynes in decreasing order of nomenclature precedence. Since amines rank relatively low in this hierarchy, the amino functionality serves as the principal group only when higher-priority functional groups are absent from the molecular structure.
Table 1: Functional Group Priority Hierarchy for Polyfunctional Compound Nomenclature
| Priority Rank | Functional Group | Formula | Suffix/Prefix |
|---|---|---|---|
| 1 | Carboxylic acid | -COOH | -oic acid |
| 2 | Sulfonic acid | -SO3H | -sulfonic acid |
| 3 | Ester | -COOR | -oate |
| 4 | Acid chloride | -COCl | -oyl chloride |
| 5 | Acid amide | -CONH2 | -amide |
| 6 | Nitrile | -CN | -nitrile |
| 7 | Aldehyde | -CHO | -al |
| 8 | Ketone | >C=O | -one |
| 9 | Alcohol | -OH | -ol |
| 10 | Phenol | -C6H5OH | -ol |
| 11 | Thiol | -SH | -thiol |
| 12 | Amine | -NH2 | -amine |
| 13 | Ether | -OR | alkoxy- |
| 14 | Alkene | >C=C< | -ene |
| 15 | Alkyne | -C≡C- | -yne |
The specific compound this compound contains three distinct functional group categories: the primary aromatic amine (aniline), the phenoxy ether linkage, and the alkoxy ether substituent. The aromatic amine functionality takes precedence as the principal functional group, with the ether linkages functioning as substituents according to International Union of Pure and Applied Chemistry conventions. The nomenclature prefix "N-" indicates direct substitution on the nitrogen atom, distinguishing this substitution pattern from aromatic ring substitution.
Secondary and tertiary aromatic amines are systematically named as N-substituted derivatives of the parent primary amine, with the largest alkyl group establishing the parent name and other alkyl groups designated as N-substituents. This nomenclature approach ensures unambiguous identification of substitution patterns while maintaining consistency with International Union of Pure and Applied Chemistry principles for aromatic amine nomenclature. The systematic name clearly indicates the 2-(2,6-Dimethylphenoxy)ethyl substituent attached directly to the nitrogen atom and the 4-(hexyloxy) substituent positioned para to the amino group on the aromatic ring.
Molecular Topology Analysis: Ether-Linked Substituent Orientation
The molecular topology of this compound reveals sophisticated structural features arising from multiple ether linkages and their spatial orientations. Ether functional groups exhibit characteristic geometric properties due to the sp3 hybridization of the oxygen atom, which produces bond angles approximating tetrahedral geometry. The R-O-R' bond angle in ethers typically measures close to the expected tetrahedral angle, with dimethyl ether exhibiting a bond angle of 112 degrees, larger than the H-O-H bond angle in water (104.5 degrees) due to steric repulsion between alkyl groups.
Phenol ethers demonstrate distinct structural characteristics compared to aliphatic ethers due to the aromatic ring's electronic influence on the ethereal oxygen atom. The presence of the aromatic ring draws electron density away from the ethereal oxygen, significantly affecting the ether's chemical properties and spatial arrangement. This electronic effect influences the molecular topology by modifying the electron distribution around the oxygen atom and potentially affecting the overall molecular conformation.
The 2,6-dimethylphenoxy substituent introduces significant steric considerations due to the ortho-positioned methyl groups flanking the ethereal oxygen attachment point. These ortho-methyl substituents create substantial steric hindrance that influences the conformational preferences of the entire molecular structure. The ortho effect, characterized by steric hindrance forces and electronic perturbations, significantly impacts the spatial arrangement of substituents in aromatic systems. Ortho-substituted aromatic compounds often exhibit altered chemical and physical properties compared to their meta and para isomers due to these combined steric and electronic effects.
Table 2: Comparative Bond Angles in Ether-Containing Compounds
| Compound | Experimental C-O-C Angle (degrees) | Calculated Angle (degrees) | Structural Type |
|---|---|---|---|
| Dimethyl ether | 111.7 | 111.5 | Aliphatic ether |
| Anisole | 113.8 | 117.2 | Aromatic ether |
| Ethyl acetate | 115.7 | 115.2 | Ester linkage |
| 1,3-Dioxane | 110.9 | 109.9 | Cyclic ether |
| Ethylene oxide | 61.6 | 59.6 | Strained cyclic ether |
The hexyloxy substituent positioned para to the amino group represents a linear aliphatic ether chain that extends the molecular dimensions significantly. This substituent orientation minimizes steric interactions with the amino group while providing substantial hydrophobic character to the overall molecular structure. The para-substitution pattern ensures maximum separation between the electron-donating amino group and the electron-withdrawing effects of the ether oxygen, optimizing electronic stability within the aromatic system.
Molecular topology analysis reveals that the compound adopts extended conformations due to the multiple flexible ether linkages and the substantial steric bulk of the ortho-dimethylphenoxy substituent. The ethylene bridge connecting the amino nitrogen to the phenoxy group introduces conformational flexibility that allows the molecule to adopt various spatial arrangements depending on the chemical environment. This conformational freedom significantly influences the compound's physical properties, including solubility characteristics, intermolecular interactions, and potential biological activity profiles.
Comparative Structural Analysis with Ortho/Meta/Para-Substituted Aniline Derivatives
The structural characteristics of this compound can be comprehensively understood through comparative analysis with systematically substituted aniline derivatives exhibiting ortho, meta, and para substitution patterns. Aromatic substitution patterns profoundly influence both electronic properties and spatial arrangements within aniline derivatives, creating distinct structure-property relationships that govern chemical behavior.
Ortho-substituted aniline derivatives demonstrate unique structural features arising from steric inhibition of protonation and electronic perturbations caused by proximate substituent interactions. When substituents occupy positions ortho to the amino group, steric hindrance significantly affects the basicity of the aniline nitrogen, generally reducing the basic character compared to meta and para isomers. The order of basicity for methylated anilines follows the pattern: para-toluidine > meta-toluidine > aniline > ortho-toluidine, clearly demonstrating the steric inhibition effect.
The 2,6-dimethylphenoxy substituent in the target compound introduces similar steric considerations, although the ether linkage through the ethylene bridge positions the bulky aromatic system away from direct interaction with the amino group. This structural arrangement minimizes the direct steric inhibition observed in ortho-substituted anilines while maintaining significant conformational constraints due to the overall molecular topology.
Table 3: Comparative Basicity Data for Substituted Anilines
| Compound | Substitution Pattern | pKb Value | Relative Basicity |
|---|---|---|---|
| Aniline | Unsubstituted | 9.38 | Reference |
| para-Toluidine | para-Methyl | 8.92 | Increased |
| meta-Toluidine | meta-Methyl | 9.31 | Slightly increased |
| ortho-Toluidine | ortho-Methyl | 9.56 | Decreased |
| para-Anisidine | para-Methoxy | 8.20 | Significantly increased |
| meta-Anisidine | meta-Methoxy | 9.40 | Minimal change |
| ortho-Anisidine | ortho-Methoxy | 9.52 | Decreased |
Para-substituted anilines generally exhibit enhanced electron-donating effects when substituents possess electron-releasing characteristics, such as alkyl or alkoxy groups. The 4-(hexyloxy) substituent in the target compound functions as a strong electron-donating group due to the oxygen atom's lone pair electrons, which can participate in resonance interactions with the aromatic ring system. This electronic effect increases the electron density on the aromatic ring and enhances the basicity of the amino group through resonance stabilization.
Meta-substituted anilines typically show minimal electronic influence on the amino group due to the absence of direct resonance interactions between the meta position and the amino substituent. Meta-directing groups generally exhibit inductive effects rather than resonance effects, resulting in more modest changes to the electronic properties of the amino functionality. The comparative analysis reveals that meta substitution patterns provide useful control compounds for evaluating the electronic effects of ortho and para substitution.
Electrophilic aromatic substitution reactions demonstrate distinct regioselectivity patterns depending on the existing substitution pattern and the electronic nature of the substituents. Ortho-para directing groups, including hydroxyl groups, ethers, amines, alkyl groups, and halogens, activate the aromatic ring toward electrophilic attack and direct incoming electrophiles to positions ortho and para to the directing group. The amino group in aniline derivatives functions as a powerful ortho-para director due to its strong electron-donating resonance effect.
Properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-4-hexoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-4-5-6-7-16-24-21-13-11-20(12-14-21)23-15-17-25-22-18(2)9-8-10-19(22)3/h8-14,23H,4-7,15-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYFMGMDJRYBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NCCOC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 4-Aminophenol
- Starting materials: 4-aminophenol and 1-bromohexane (or hexyl bromide).
- Reaction conditions: Typically performed under basic conditions using potassium carbonate or sodium hydride as the base in an aprotic solvent such as dimethylformamide (DMF) or acetone.
- Mechanism: The phenolic hydroxyl group of 4-aminophenol is deprotonated by the base, generating the phenolate ion, which then undergoes nucleophilic substitution with hexyl bromide to form 4-(hexyloxy)aniline.
- Temperature: Reaction usually conducted at 50–80 °C for several hours.
- Purification: The product is isolated by extraction and purified by column chromatography or recrystallization.
Preparation of 2-(2,6-Dimethylphenoxy)ethyl Chloride
- Starting materials: 2-(2,6-dimethylphenoxy)ethanol.
- Conversion: The hydroxyl group is converted to a good leaving group, typically by reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), to afford 2-(2,6-dimethylphenoxy)ethyl chloride or bromide.
- Reaction conditions: Reaction is carried out under anhydrous conditions, often at 0–25 °C.
- Workup: Excess reagents are removed under reduced pressure, and the product is purified by distillation or extraction.
N-Alkylation of 4-(Hexyloxy)aniline with 2-(2,6-Dimethylphenoxy)ethyl Halide
- Reaction: The nucleophilic nitrogen of 4-(hexyloxy)aniline attacks the electrophilic carbon of 2-(2,6-dimethylphenoxy)ethyl chloride in an SN2 reaction.
- Base: A mild base such as potassium carbonate or sodium hydride is used to deprotonate the aniline nitrogen, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred to facilitate the SN2 reaction.
- Temperature: The reaction is typically carried out at 50–100 °C for 12–24 hours.
- Purification: The crude product is purified by column chromatography, recrystallization, or preparative thin-layer chromatography.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification of 4-aminophenol | 4-aminophenol, 1-bromohexane, K2CO3, DMF, 60 °C, 8 h | 75–85 | Base deprotonates phenol; SN2 reaction forms hexyloxy ether |
| Conversion of 2-(2,6-dimethylphenoxy)ethanol to chloride | SOCl2, anhydrous, 0–25 °C, 2 h | 80–90 | Formation of alkyl chloride for subsequent alkylation |
| N-Alkylation of 4-(hexyloxy)aniline | 4-(hexyloxy)aniline, 2-(2,6-dimethylphenoxy)ethyl chloride, K2CO3, DMF, 80 °C, 16 h | 60–70 | SN2 reaction on nitrogen; mild base used to enhance nucleophilicity |
Analytical and Purification Techniques
- Purification: Preparative thin-layer chromatography (TLC) and column chromatography using hexane/ethyl acetate mixtures are common.
- Characterization: The product is typically confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
- Mass spectrometry (MS).
- Infrared (IR) spectroscopy.
- Melting point determination.
- Yield optimization: Reaction times, temperature, solvent choice, and base equivalents are optimized to maximize yield and purity.
Scientific Research Applications
Chemistry
N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Complex Molecules : It can be used as a precursor for synthesizing polymers, dyes, and other functional materials.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions. For instance:
- Oxidation with potassium permanganate can yield quinones.
- Reduction with lithium aluminum hydride can produce amine derivatives.
- Substitution reactions can introduce various functional groups onto the aromatic ring.
Biology
Research has highlighted the potential biological activities of this compound:
- Antimicrobial Activity : In vitro studies indicate effectiveness against various bacterial strains, likely through disruption of cell membranes or inhibition of enzymatic processes.
- Anticancer Properties : Preliminary investigations suggest that the compound may exhibit anticancer activity by interacting with specific molecular targets involved in cancer cell proliferation.
Medicine
The compound is being explored for its therapeutic applications:
- Drug Development : It may play a role in the development of new pharmaceuticals targeting specific diseases. Its interaction with enzymes or receptors could lead to novel treatment options for conditions such as cancer or infections.
- Mechanism of Action : Understanding its binding interactions with biological targets is crucial for developing effective drugs.
Industry
This compound has several industrial applications:
- Specialty Chemicals : It is utilized in producing coatings, adhesives, and agrochemicals.
- Manufacturing Processes : The compound's properties make it suitable for use as an intermediate in the synthesis of various industrial products.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated significant inhibition at low concentrations, suggesting potential as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Synthesis of Functional Polymers
Researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers, showcasing the compound's utility in material science.
Mechanism of Action
The mechanism by which N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2,6-Dimethylphenoxy)aniline (CAS 91251-42-2)
- Key Differences : Lacks the ethyl spacer and hexyloxy group, reducing steric bulk and lipophilicity.
- Properties : Simpler structure with lower molecular weight (MW: ~243 g/mol vs. target compound’s estimated MW > 350 g/mol).
- Applications : Likely used as an intermediate for more complex derivatives .
4-Hexyloxyaniline
- Key Differences: Absence of the 2,6-dimethylphenoxy ethyl group, making it a simpler analog.
- Properties : Higher solubility in organic solvents due to the hexyloxy chain but reduced steric hindrance.
- Applications : Research applications in chemical synthesis and materials science .
Pharmacological Analogs (Aroxyethylamines)
highlights N-substituted aroxyethylamines with anticonvulsant activity. For example:
- Compound XVI : Achieved 100% protection against maximal electroshock seizures (MES) at 100 mg/kg in mice.
- Compound VIII : Showed 75% protection in rats (oral administration).
- Comparison: The target compound’s 2,6-dimethylphenoxy group may enhance metabolic stability compared to methoxy or trifluoromethyl substituents in other analogs .
Electronic Materials
Compounds like 4-(hexyloxy)-N-(2,4,6-trimethylphenyl)-N-(4-(5-(tributylstannyl)thiophen-2-yl)phenyl)aniline () share the hexyloxy-aniline backbone but incorporate electron-deficient moieties (e.g., thiophene-stannane) for use in dye-sensitized solar cells. The target compound’s lack of conjugated systems may limit its electronic applications but suggests utility as a hole-transport material .
Data Table: Key Properties of Comparable Compounds
Research Findings
- However, the bulky 2,6-dimethylphenoxy group may reduce blood-brain barrier permeability compared to simpler analogs like Compound XVI .
- Solubility and Stability: The hexyloxy chain improves solubility in non-aqueous media, advantageous for formulation, while the ethyl spacer may mitigate steric effects during synthesis .
Biological Activity
N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline is a synthetic organic compound with a complex structure characterized by an aniline core substituted with a dimethylphenoxy group and a hexyloxy group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C22H31NO2
- Molecular Weight : 341.49 g/mol
- CAS Number : 1040687-21-5
- Structure : The compound consists of an aniline backbone with significant substituents that influence its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the electron-donating amine group in the aniline moiety allows for potential electrophilic interactions, which may modulate the activity of specific proteins involved in disease pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi. The specific mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Molecular docking studies have indicated that it may bind to target proteins involved in cancer progression, although further research is necessary to elucidate these interactions fully.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A recent study focused on the synthesis and evaluation of this compound as a potential anticancer agent. The cytotoxicity was assessed using the MTT assay against various cancer cell lines. Results indicated significant inhibition of cell viability at certain concentrations, suggesting its potential as a therapeutic agent in oncology . -
Molecular Docking Analysis :
Molecular docking studies were conducted to predict the binding affinity of this compound towards specific cancer-related targets. The results demonstrated favorable binding interactions, supporting its role as a candidate for drug development . -
Antimicrobial Evaluation :
Another investigation evaluated the antimicrobial efficacy of structurally related compounds. The findings revealed that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could share similar properties.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline | C24H31NO2 | Different alkyl substitution pattern |
| N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline | C26H39NO2 | Contains tert-butyl groups affecting solubility |
| N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline | C25H27NO2 | Incorporates a naphthalene moiety enhancing hydrophobic interactions |
Q & A
Q. What are the standard synthetic routes for N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) Preparation of the 4-(hexyloxy)aniline moiety via hydrolysis of an acetamide precursor under acidic conditions (e.g., 15% HCl reflux for 8 hours, as in ), and (2) Alkylation of the aniline nitrogen with 2-(2,6-dimethylphenoxy)ethyl bromide. Critical parameters include:
- Reaction temperature : Higher temperatures (e.g., reflux in ethanol) improve nucleophilic substitution efficiency for ethylphenoxy group attachment .
- Purification : Column chromatography or recrystallization (e.g., from ethanol) removes unreacted intermediates and isomers .
- Catalyst use : Anhydrous potassium carbonate aids in deprotonating the aniline nitrogen during alkylation .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR identifies protons on the hexyloxy chain (δ 0.8–1.5 ppm), aromatic protons (δ 6.5–7.2 ppm), and the ethylphenoxy group (δ 2.2 ppm for methyl groups). C NMR confirms ether linkages (C-O at ~70 ppm) and quaternary carbons .
- FT-IR : Peaks at ~3400 cm (N-H stretch), ~1250 cm (C-O-C ether), and ~1600 cm (aromatic C=C) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) at m/z 384.3 (calculated for CHNO) .
Q. What purification techniques are effective for isolating this compound after synthesis?
- Methodological Answer :
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals by exploiting solubility differences .
- Column Chromatography : Silica gel with a gradient eluent (e.g., 5–30% ethyl acetate in hexane) separates unreacted 4-(hexyloxy)aniline and byproducts .
- Acid-Base Extraction : Washing with NaOH (10%) removes acidic impurities, while neutral impurities are extracted via ether-water partitioning .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) affect the regioselectivity of ethylphenoxy group attachment to the aniline nitrogen?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aniline nitrogen, favoring N-alkylation over competing O-alkylation .
- Catalyst optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems improves reaction efficiency and reduces side products .
- Temperature control : Lower temperatures (0–5°C) minimize thermal degradation of the ethylphenoxy bromide intermediate .
Q. What strategies mitigate contradictions in biological activity data across studies involving structural analogs?
- Methodological Answer :
- Structural isomer analysis : HPLC or chiral chromatography identifies positional isomers (e.g., para vs. ortho substitution) that may exhibit divergent activities .
- Purity validation : Quantify trace impurities (e.g., residual solvents via GC-MS) that could skew bioassay results .
- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial testing) to compare data; adjust for substituent effects (e.g., hexyloxy chain length impacts lipid bilayer penetration) .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitution or oxidative degradation?
- Methodological Answer :
- DFT calculations : Simulate transition states for nucleophilic attack on the ethylphenoxy group; compare activation energies for SN1 vs. SN2 mechanisms .
- MD simulations : Model interactions between the hexyloxy chain and lipid membranes to predict bioavailability .
- Oxidative stability : Predict degradation pathways (e.g., quinone formation) using HOMO-LUMO energy gaps and radical stability indices .
Data Analysis & Experimental Design
Q. How can researchers resolve discrepancies in spectroscopic data for derivatives with similar substituents?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings, especially for methyl and ethyl groups .
- X-ray crystallography : Determine absolute configuration for crystalline derivatives to validate proposed structures .
Q. What experimental controls are critical when evaluating the compound’s biological activity (e.g., antimicrobial assays)?
- Methodological Answer :
- Negative controls : Include solvent-only (e.g., DMSO) and unsubstituted aniline analogs to isolate the contribution of the hexyloxy and dimethylphenoxy groups .
- Positive controls : Use standard agents (e.g., ciprofloxacin for antibacterial assays) to validate assay sensitivity .
- Dose-response curves : Test multiple concentrations (e.g., 1–100 μM) to account for non-linear effects of lipophilic substituents .
Safety & Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (H335 risk) .
- Waste disposal : Neutralize acidic/basic waste streams before disposal to prevent environmental contamination .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
